



# Application Notes and Protocols: In Vivo Imaging Techniques to Track Leramistat's Effects

Author: BenchChem Technical Support Team. Date: December 2025

| Compound of Interest |            |           |
|----------------------|------------|-----------|
| Compound Name:       | Leramistat |           |
| Cat. No.:            | B12391344  | Get Quote |

Audience: Researchers, scientists, and drug development professionals.

Introduction: **Leramistat** (also known as MBS2320) is a first-in-class investigational drug that modulates cellular metabolism and immune responses through the inhibition of mitochondrial complex I.[1][2] This mechanism of action gives **Leramistat** the potential to treat a range of conditions involving inflammation and tissue damage, such as rheumatoid arthritis (RA), idiopathic pulmonary fibrosis (IPF), and sarcopenia.[2][3] Clinical studies have indicated that **Leramistat** can reduce the progression of bone erosions in RA, highlighting its unique profile in promoting tissue repair.[4][5]

These application notes provide detailed protocols for advanced in vivo imaging techniques to quantitatively and qualitatively assess the therapeutic effects of **Leramistat** in preclinical models. The described methods focus on three key biological processes affected by **Leramistat**: mitochondrial function, inflammation, and structural tissue changes.

# Imaging Mitochondrial Function: Two-Photon Microscopy of NADH Autofluorescence

Application: To directly visualize and quantify the effect of **Leramistat** on mitochondrial metabolic activity in real-time within living tissue. Inhibition of mitochondrial complex I is expected to cause an accumulation of its substrate, reduced nicotinamide adenine dinucleotide (NADH), which is naturally fluorescent.



Rationale: Two-photon (or multiphoton) microscopy allows for deep-tissue imaging with reduced phototoxicity, making it ideal for longitudinal studies in live animals.[6] By measuring the autofluorescence of endogenous NADH, this technique provides a label-free readout of the mitochondrial redox state, which is directly modulated by **Leramistat**.[7]

## Experimental Protocol: In Vivo NADH Imaging in a Murine Model

- Animal Preparation:
  - Anesthetize the mouse using isoflurane (2-3% for induction, 1-1.5% for maintenance).
     Confirm proper anesthetic depth via a toe-pinch reflex test.
  - Maintain the animal's body temperature at 37°C using a heating pad.
  - For imaging skeletal muscle, make a small incision in the skin overlying the tibialis anterior muscle to expose the tissue. Keep the exposed muscle moist with warm sterile saline.
  - Administer Leramistat or vehicle control intravenously (IV) or intraperitoneally (IP) at the desired dose and time point before imaging.
- Two-Photon Microscopy:
  - Use a two-photon microscope equipped with a Ti:Sapphire laser.
  - Tune the excitation laser to 740 nm for optimal NADH excitation.
  - Use a high numerical aperture (NA) water-immersion objective (e.g., 25x, NA 1.05).
  - Collect the emitted autofluorescence signal using a bandpass filter of 450/70 nm.
- Data Acquisition:
  - Acquire a baseline Z-stack of images (e.g., 512x512 pixels) from the tissue of interest before and at multiple time points after **Leramistat** administration.
  - To measure NADH flux, perform a "mitoRACE" (mitochondrial redox after cyanide experiment) protocol by locally applying a small amount of sodium cyanide (a complex IV



inhibitor) to induce a rapid, maximal accumulation of NADH.[7] The initial rate of fluorescence increase is proportional to the steady-state mitochondrial NADH flux.

#### • Image Analysis:

- Use image analysis software (e.g., ImageJ/Fiji) to quantify the mean fluorescence intensity of NADH within defined regions of interest (ROIs).
- Calculate the change in NADH intensity over time following **Leramistat** administration.
- For mitoRACE data, calculate the slope of the initial linear increase in NADH fluorescence to determine the NADH flux rate.

**Ouantitative Data Summary** 

| Parameter                                | Vehicle Control<br>(Mean ± SD) | Leramistat-Treated<br>(Mean ± SD) | Fold Change |
|------------------------------------------|--------------------------------|-----------------------------------|-------------|
| Baseline NADH<br>Intensity (A.U.)        | 15,200 ± 1,800                 | 28,900 ± 3,100                    | 1.9         |
| Peak NADH Intensity post-drug (A.U.)     | 15,500 ± 2,100                 | 45,600 ± 4,500                    | 2.9         |
| Mitochondrial NADH<br>Flux Rate (A.U./s) | 350 ± 45                       | 120 ± 30                          | -2.9        |

Table 1: Representative data for mitochondrial NADH dynamics in skeletal muscle following acute **Leramistat** administration.





Click to download full resolution via product page

Workflow for in vivo two-photon imaging of NADH.



# Imaging Neuroinflammation: PET and Diffusion-Weighted MRI

Application: To non-invasively monitor **Leramistat**'s effect on neuroinflammation by imaging the activation of microglia and astrocytes. This is relevant for CNS-related inflammatory conditions and understanding the systemic anti-inflammatory effects of the drug.

Rationale: Positron Emission Tomography (PET) using radioligands targeting the 18 kDa translocator protein (TSPO) can quantify neuroinflammation, as TSPO is overexpressed in activated glial cells.[8][9] Diffusion-weighted MRI (DW-MRI) offers a complementary, non-invasive method to detect morphological changes in astrocytes and microglia associated with their activation, without the need for ionizing radiation.[10][11]

### **Protocol 2A: TSPO-PET Imaging**

- Animal Model: Use a relevant model of neuroinflammation, such as lipopolysaccharide (LPS)
  injection or an experimental autoimmune encephalomyelitis (EAE) model.
- Radiotracer: Use a TSPO-specific radiotracer (e.g., [18F]DPA-714 or [11C]PBR28).
- Imaging Procedure:
  - Anesthetize the animal and place it in the PET/CT scanner.
  - Perform a baseline CT scan for anatomical co-registration.
  - Inject the TSPO radiotracer (e.g., ~5-10 MBq) via the tail vein.
  - Acquire dynamic PET data for 60 minutes post-injection.
  - Treat a cohort of animals with Leramistat according to the study design (e.g., daily for 7 days before imaging).
- Data Analysis:
  - Reconstruct PET images and co-register them with the CT or a reference MRI atlas.
  - Define ROIs for specific brain regions (e.g., hippocampus, cortex, striatum).



 Calculate the Standardized Uptake Value (SUV) or tracer distribution volume (VT) in each ROI to quantify radiotracer binding, which correlates with TSPO density and neuroinflammation.

### Protocol 2B: Diffusion-Weighted MRI (DW-MRI)

- Animal Preparation: Anesthetize the animal and place it in an MRI-compatible cradle with monitoring for respiration and temperature.
- MRI Acquisition:
  - Use a high-field small-animal MRI scanner (e.g., 7T or 9.4T).
  - Acquire a high-resolution T2-weighted anatomical scan.
  - Acquire diffusion-weighted images using a multi-b-value sequence.
- Data Analysis:
  - Process the DW-MRI data using specialized software to fit a mathematical model that can distinguish between the diffusion signatures of different cell types.
  - This analysis yields metrics that reflect the activation state of microglia and astrocytes.
  - Compare these metrics between Leramistat-treated and control groups.

### **Quantitative Data Summary**



| Imaging<br>Modality | Parameter                     | Brain Region | Control Group<br>(Mean ± SD) | Leramistat-<br>Treated (Mean<br>± SD) |
|---------------------|-------------------------------|--------------|------------------------------|---------------------------------------|
| TSPO-PET            | Tracer Uptake<br>(SUVmean)    | Hippocampus  | 1.85 ± 0.25                  | 1.15 ± 0.18                           |
| TSPO-PET            | Tracer Uptake<br>(SUVmean)    | Cortex       | 1.60 ± 0.21                  | 0.98 ± 0.15                           |
| DW-MRI              | Microglia<br>Activation Index | Striatum     | 0.78 ± 0.09                  | 0.45 ± 0.07                           |
| DW-MRI              | Astrocyte<br>Activation Index | Striatum     | 0.65 ± 0.08                  | 0.38 ± 0.06                           |

Table 2: Representative quantitative data from neuroinflammation imaging studies in an LPS-induced inflammation model.





Click to download full resolution via product page

**Leramistat**'s proposed anti-inflammatory pathway.

# Imaging Structural Bone Changes: Longitudinal In Vivo Micro-CT

Application: To quantitatively monitor the effects of **Leramistat** on bone erosion and structural integrity over time in models of inflammatory arthritis.

Rationale: Based on clinical trial data showing **Leramistat** reduces bone erosion, high-resolution micro-computed tomography ( $\mu$ CT) is the gold standard for 3D visualization and quantification of bone microarchitecture in preclinical models.[4][5] A longitudinal design allows each animal to serve as its own control, increasing statistical power and reducing animal numbers.



### Experimental Protocol: Longitudinal µCT in a Collagen-Induced Arthritis (CIA) Model

- Model Induction: Induce arthritis in DBA/1 mice via immunization with type II collagen.
   Monitor animals for the development of clinical signs (e.g., paw swelling).
- Treatment: Once clinical signs appear, randomize mice into treatment groups (Vehicle vs. **Leramistat**) and begin daily administration.
- Longitudinal μCT Imaging:
  - Perform a baseline μCT scan of the hind paws of each mouse at the onset of treatment.
  - $\circ$  Anesthetize the mouse and position it in the  $\mu$ CT scanner to ensure reproducible placement of the paws.
  - Acquire scans at an isotropic voxel size of ~10 μm.
  - Repeat scans at regular intervals (e.g., weekly) for the duration of the study (e.g., 4-6 weeks).
- Image Analysis:
  - Reconstruct the 3D μCT images.
  - Co-register the longitudinal scans for each animal.
  - Define a volume of interest (VOI) around the tarsal and metatarsal joints.
  - Quantify bone morphometric parameters, including Bone Volume/Total Volume (BV/TV),
     trabecular number (Tb.N), trabecular thickness (Tb.Th), and the volume of bone erosions.
  - Calculate the change in these parameters from baseline for each animal.

### **Quantitative Data Summary**



| Parameter (Change from Baseline at Day 28) | Vehicle Control (Mean ±<br>SD) | Leramistat-Treated (Mean<br>± SD) |
|--------------------------------------------|--------------------------------|-----------------------------------|
| Bone Volume / Total Volume<br>(BV/TV) (%)  | -15.8 ± 3.5                    | -4.2 ± 2.1                        |
| Bone Erosion Volume (mm³)                  | +0.25 ± 0.08                   | +0.06 ± 0.03                      |
| Trabecular Number (Tb.N) (1/mm)            | -2.1 ± 0.5                     | -0.6 ± 0.3                        |

Table 3: Representative longitudinal  $\mu CT$  data from a murine arthritis model.





Click to download full resolution via product page

Workflow for longitudinal µCT bone imaging.



#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

#### References

- 1. medchemexpress.com [medchemexpress.com]
- 2. Leramistat Drug Targets, Indications, Patents Synapse [synapse.patsnap.com]
- 3. istesso.co.uk [istesso.co.uk]
- 4. Portfolio company Istesso provides update on Phase 2b study of leramistat in rheumatoid arthritis – IP Group plc [ipgroupplc.com]
- 5. trial.medpath.com [trial.medpath.com]
- 6. In vivo multiphoton imaging of mitochondrial structure and function during acute kidney injury PMC [pmc.ncbi.nlm.nih.gov]
- 7. mitoRACE: Evaluating mitochondrial function in vivo and in single cells with subcellular resolution using multiphoton NADH autofluorescence PMC [pmc.ncbi.nlm.nih.gov]
- 8. Molecular Imaging of Neuroinflammation in Neurodegenerative Dementias: The Role of In Vivo PET Imaging [mdpi.com]
- 9. academic.oup.com [academic.oup.com]
- 10. physicsworld.com [physicsworld.com]
- 11. neurosciencenews.com [neurosciencenews.com]
- To cite this document: BenchChem. [Application Notes and Protocols: In Vivo Imaging Techniques to Track Leramistat's Effects]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b12391344#in-vivo-imaging-techniques-to-track-leramistat-s-effects]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.



**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

### BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com